![molecular formula C20H21FN4O2S2 B4631645 4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4631645.png)
4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar tricyclic compounds involves multi-step chemical reactions starting from key precursors like chloro-tetrahydropyrido-thieno-pyrimidine, piperidin-4-one Hydrochloride, and benzenesulfonyl chloride. These compounds undergo various chemical transformations, including sulfonylation and amination, to yield the desired tricyclic structures. Some of these synthesized compounds have shown significant antimicrobial activities against various bacterial and fungal strains, highlighting their potential in therapeutic applications (Mittal et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals that these molecules typically exhibit complex structural features such as nearly planar benzimidazole rings, chair conformations in piperazine rings, and significant dihedral angles between different aromatic systems. These structural characteristics play a crucial role in the compounds' chemical behavior and interactions with biological targets (Özbey et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of these tricyclic compounds involves various reactions such as electrophilic fluorination, displacement reactions using palladium catalysis, and interactions with different amines to introduce new functional groups. These reactions are essential for modifying the compounds' chemical and biological properties, enabling their application in diverse fields (Eskola et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, such as crystal and molecular structure, are determined using techniques like X-ray analysis. These analyses reveal important features like the planarity of aromatic rings, conformations of piperazine rings, and hydrogen bonding patterns, which are critical for understanding the compounds' stability and solubility (Özbey et al., 1998).
Chemical Properties Analysis
The chemical properties of these tricyclic compounds, such as their ability to undergo various substitution reactions, their reactivity towards different chemical agents, and their stability under various conditions, are influenced by their molecular structure. The presence of sulfonyl and piperazinyl groups, in particular, plays a significant role in their chemical behavior and interactions with biological targets (Eskola et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have focused on synthesizing new derivatives of tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine, which are structurally related to the specified compound. These efforts aim to develop novel compounds with potential therapeutic applications. For instance, studies have reported the synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives under microwave irradiation, demonstrating efficient routes to these heterocyclic compounds that could be related to the synthesis and application of the specified compound (A. A. Abdalha, M. K. Abou El-Regal, M. A. El-Kassaby, A. T. Ali, 2011).
Biological Activity
The incorporation of sulfonyl and piperazine groups, similar to those in the specified compound, has been explored for their biological activities, including antimicrobial, antifungal, and potential antitumor activities. For example, compounds incorporating sulfonylurea moieties into thiophene and pyrimidine derivatives have shown significant biological activities, suggesting that similar structures could exhibit promising bioactivities (C. Chen, Chengyu Sun, Shan Xu, Y. Tu, Pengwu Zheng, Wufu Zhu, 2014).
Potential Therapeutic Applications
The exploration of nitrogen and sulfur-containing heterocycles, including benzothiazines and pyrimidines, has highlighted their significant potential in pharmaceutical and medicinal applications due to their broad spectrum of biological and pharmacological activities. This research underlines the importance of compounds like the one specified for the development of new therapeutic agents (P. Sharma, Andleeb Amin, M. Kumar, 2020).
Antimicrobial and Antifungal Properties
The synthesis of novel tricyclic compounds, including tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines, has been investigated for their antimicrobial and antifungal properties. This suggests that structurally related compounds might also possess similar properties, making them of interest for developing new antimicrobial agents (M. Mittal, Suraj M. Sarode, Dr. G. Vidyasagar, 2011).
Propiedades
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S2/c21-14-5-7-15(8-6-14)29(26,27)25-11-9-24(10-12-25)19-18-16-3-1-2-4-17(16)28-20(18)23-13-22-19/h5-8,13H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZCXBOMQZQCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



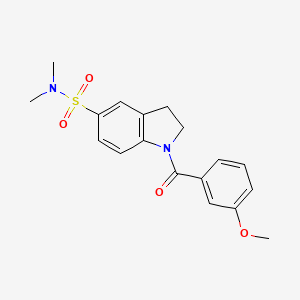
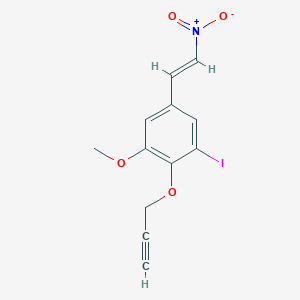
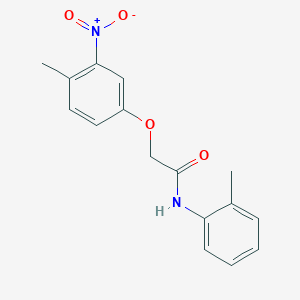
![ethyl 4-({[(2-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4631584.png)
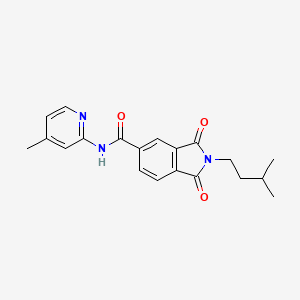
![N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4631588.png)
![1-(4-fluorophenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4631606.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4631616.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4631618.png)
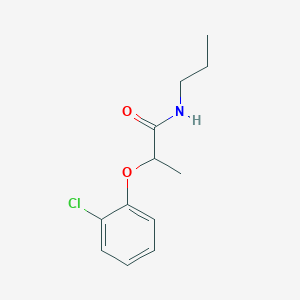


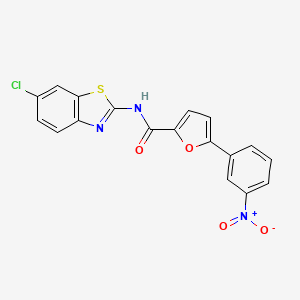
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea](/img/structure/B4631653.png)